4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

説明

特性

IUPAC Name |

4-(5-methylthiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGWOJJYYCDOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368866 | |

| Record name | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22988-52-9 | |

| Record name | 5-Methyl-γ-oxo-2-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22988-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" CAS number

An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted thiophene derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a reactive thiophene ring, a ketone, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, an analysis of its chemical reactivity, potential applications, and essential safety and handling procedures. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identification and physicochemical parameters for this compound are summarized below.

Chemical Identifiers

| Parameter | Value |

| CAS Number | 22988-52-9[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₀O₃S[1][2] |

| Molecular Weight | 198.24 g/mol [1] |

| Synonyms | 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 4-(5-Methyl-2-thienyl)-4-oxobutyric acid, 2-Thiophenebutanoic acid, 5-methyl-gamma-oxo-[1] |

| InChI | InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)[1] |

| SMILES | CC1=CC=C(S1)C(=O)CCC(=O)O[1] |

Physicochemical Data

The physicochemical properties of this compound influence its solubility, membrane permeability, and interactions with biological systems.

| Property | Value | Significance |

| Topological Polar Surface Area | 82.6 Ų[1] | Indicates potential for hydrogen bonding, influencing solubility and interactions with biological targets. |

| XLogP3-AA | 1.5[1] | Suggests a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates to ensure adequate membrane permeability and solubility.[1] |

Structural Features

The molecule's functionality is dictated by its three primary components: a 5-methylthiophene ring, a ketone group, and a carboxylic acid group.[1] The thiophene ring provides aromaticity and is susceptible to electrophilic substitution.[1] The ketone and carboxylic acid functionalities offer sites for nucleophilic attack and hydrogen bonding, respectively.[1]

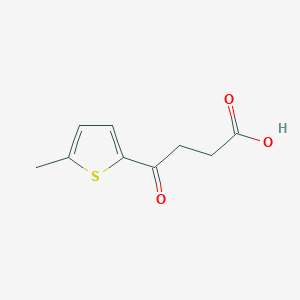

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. A similar methodology is employed for the synthesis of related compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid.[3]

Proposed Synthetic Workflow

The reaction involves the acylation of 2-methylthiophene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Methylthiophene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add succinic anhydride to the suspension and stir for 15 minutes.

-

Slowly add a solution of 2-methylthiophene in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield pure this compound.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of succinic anhydride with aluminum chloride. The electron-rich 5-position of the 2-methylthiophene ring then acts as a nucleophile, attacking the acylium ion. The methyl group at the 2-position is an activating group, directing the electrophilic substitution to the adjacent C5 position. The subsequent work-up with acid protonates the resulting carboxylate to yield the final carboxylic acid product.

Chemical Reactivity and Functional Group Analysis

The chemical behavior of this compound is governed by its three distinct functional groups:

-

Thiophene Ring: As an electron-rich aromatic heterocycle, it can undergo further electrophilic aromatic substitution reactions. The existing substituents will direct the position of any new functional groups.

-

Ketone Group: This group is susceptible to nucleophilic addition reactions, allowing for the introduction of a wide range of substituents or reduction to a secondary alcohol.

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride, providing a handle for further derivatization.

This trifunctional nature makes it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented in the available literature, its structural motifs are present in various biologically active compounds.

-

Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural similarity to compounds like 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, a known STING (stimulator of interferon genes) agonist with potential antitumor and antiviral effects, suggests that derivatives of the title compound could be explored for immunomodulatory activities.[4]

-

Materials Science: The aromatic and polar nature of this molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable chemical modification.

Further research into the derivatization of its functional groups could lead to the discovery of novel compounds with valuable therapeutic or material properties.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it can cause irritation.[1]

Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical functionality that makes it an attractive starting material for the synthesis of a wide array of more complex molecules. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its thiophene, ketone, and carboxylic acid moieties, provides numerous opportunities for derivatization. While its direct applications are still emerging, the precedence of structurally similar compounds in medicinal chemistry suggests that it is a promising scaffold for the development of novel therapeutic agents. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure its safe handling and use in a research setting.

References

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

Sources

- 1. This compound (22988-52-9) for sale [vulcanchem.com]

- 2. This compound [chemicalbook.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Buy 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid | 129425-81-6 [smolecule.com]

- 5. aksci.com [aksci.com]

- 6. biosynth.com [biosynth.com]

"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Introduction

This compound is a multifaceted organic compound that stands at the intersection of heterocyclic chemistry and functionalized carboxylic acids. Its structure, featuring a methyl-substituted thiophene ring linked to a keto-acid moiety, presents a unique combination of aromaticity, nucleophilic/electrophilic centers, and hydrogen bonding capabilities.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounding theoretical principles in practical, field-proven insights. The thiophene ring, a well-known bioisostere for the phenyl group, coupled with the modifiable keto-acid chain, makes this molecule a valuable scaffold for chemical synthesis and a promising starting point for medicinal chemistry explorations.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in any research or development setting. These parameters dictate its solubility, stability, and potential for biological interaction.

1.1. Core Identification

The compound is systematically identified by the following parameters:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 22988-52-9[1] |

| Molecular Formula | C₉H₁₀O₃S[1] |

| Molecular Weight | 198.24 g/mol [1] |

| Canonical SMILES | CC1=CC=C(S1)C(=O)CCC(=O)O |

| InChI Key | BBGWOJJYYCDOAN-UHFFFAOYSA-N[1] |

| Synonyms | 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 4-(5-Methyl-2-thienyl)-4-oxobutyric acid[1] |

1.2. Physicochemical Data

The physicochemical properties of a molecule are predictive of its behavior in both chemical reactions and biological systems. The values below, largely derived from computational models, provide essential insights for experimental design.

| Property | Value | Implication for Research & Development |

| Topological Polar Surface Area (TPSA) | 82.6 Ų[1] | Indicates significant potential for forming hydrogen bonds, influencing solubility in polar solvents and interaction with biological macromolecules. |

| XLogP3-AA (Partition Coefficient) | 1.5[1] | Suggests a balanced hydrophilic and lipophilic character. This is often a desirable trait in drug candidates, as it can facilitate membrane permeability while maintaining sufficient aqueous solubility.[1] |

| Hydrogen Bond Donor Count | 1[1] | The carboxylic acid proton is the primary hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 3 | The two carboxylic oxygen atoms and the ketone oxygen can act as hydrogen bond acceptors. |

| Physical State | Not specified in available data | Typically expected to be a solid at room temperature, common for carboxylic acids of this molecular weight. |

| Melting Point | Not specified in available data | Experimental determination is required for reaction temperature planning and purity assessment. |

Synthesis and Purification

The most logical and established method for synthesizing aryl or heteroaryl keto-acids of this type is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis. An analogous procedure is successfully used in undergraduate teaching labs for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride.[2]

2.1. Synthetic Workflow: Friedel-Crafts Acylation

The workflow involves the activation of succinic anhydride with a Lewis acid, followed by electrophilic attack on the electron-rich 2-methylthiophene ring.

Caption: Workflow for the synthesis of the title compound via Friedel-Crafts acylation.

2.2. Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis and subsequent characterization (as outlined in Section 4) confirm the reaction's efficacy.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The Lewis acid is used in excess to coordinate with both the anhydride and the resulting ketone, driving the reaction to completion.

-

-

Reagent Addition: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C. After the addition is complete, add 2-methylthiophene (1.0 equivalent) dropwise.

-

Causality: The dropwise addition controls the exothermic reaction. 2-methylthiophene is the nucleophile; its electron-rich ring readily undergoes electrophilic substitution, primarily at the 5-position which is activated by the methyl group and sterically accessible.

-

-

Reaction: Allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup (Quenching): Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).

-

Causality: This step hydrolyzes the aluminum complexes, protonates the carboxylate, and quenches any remaining reactive species. It is highly exothermic and must be done cautiously.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The molecule's value in drug development is largely due to its three distinct functional groups, each offering a handle for chemical modification to explore structure-activity relationships (SAR).[1]

Caption: Key reactive sites on this compound.

-

A) The Thiophene Ring: As an electron-rich aromatic heterocycle, it can undergo further electrophilic aromatic substitution (e.g., halogenation, nitration) at the vacant positions (3 and 4), allowing for modulation of electronic properties and steric bulk.[1]

-

B) The Ketone Group: This group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), which introduces a new chiral center and alters polarity. It can also undergo reactions with Grignard reagents to extend the carbon chain.[1]

-

C) The Carboxylic Acid Group: This is the most versatile functional group. It can be converted into a wide range of derivatives.

-

Esterification: Reaction with alcohols under acidic conditions forms esters, a common strategy for creating prodrugs to improve bioavailability.

-

Amide Formation: Coupling with amines using standard reagents (e.g., EDC, HOBt) generates amides, which are stable, can participate in hydrogen bonding, and are fundamental linkages in many pharmaceuticals.

-

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

| Technique | Predicted Features |

| ¹H NMR | - Thiophene Protons: Two doublets in the aromatic region (~6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. - Methylene Protons: Two triplets in the aliphatic region (~2.8-3.3 ppm), corresponding to the -CH₂-CH₂- groups. - Methyl Protons: A singlet at ~2.5 ppm for the -CH₃ group on the thiophene ring. - Carboxylic Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (~170-200 ppm) for the ketone and carboxylic acid carbons. - Thiophene Carbons: Four signals in the aromatic region (~125-150 ppm). - Methylene Carbons: Two signals in the aliphatic region (~28-38 ppm). - Methyl Carbon: One signal in the upfield region (~15 ppm). |

| IR Spectroscopy | - O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ for the carboxylic acid. - C=O Stretches: Two sharp, strong absorptions: one around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another around 1660-1680 cm⁻¹ for the aryl ketone carbonyl. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 198.24 (for the nominal mass, 198). High-resolution mass spectrometry should confirm the elemental composition C₉H₁₀O₃S. |

Potential Applications in Research and Drug Development

While this specific molecule may not be an active drug itself, it serves as an exceptionally valuable building block or scaffold for developing new chemical entities. Its structural motifs are present in various biologically active compounds.

-

Scaffold for Bioactive Molecules: A structurally related compound, 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, has been identified as a non-nucleotide STING (stimulator of interferon genes) agonist, with potential applications in antitumor and antiviral therapies.[3] This suggests that the 4-(thienyl)-4-oxobutanoic acid core could be a privileged scaffold for designing novel immunomodulatory agents.

-

Intermediate for Anti-inflammatory Drugs: The core structure is reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Flobufen, an anti-inflammatory agent, is 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid.[4] This highlights the potential of using the title compound as a starting material for synthesizing new NSAID candidates.

-

Fragment-Based Drug Discovery: The molecule itself is an ideal candidate for fragment-based screening. Its balanced properties (XLogP of 1.5) and multiple functional groups for elaboration make it a high-quality fragment for identifying initial hits against protein targets.

Safety and Handling

Based on data for structurally similar compounds and general chemical principles, this compound should be handled with appropriate care.

-

GHS Classification: Expected to fall under GHS07 (Exclamation Mark).[1]

-

Hazard Statements:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

References

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

4-(Methylthio)-2-oxobutyric acid | C5H8O3S | CID 473 - PubChem. (URL: [Link])

-

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. (URL: [Link])

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])

-

Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626) - FooDB. (URL: [Link])

-

Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534) - NP-MRD. (URL: [Link])

-

Structure Database (LMSD) - LIPID MAPS. (URL: [Link])

-

Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com. (URL: [Link])

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives - ResearchGate. (URL: [Link])

Sources

- 1. This compound (22988-52-9) for sale [vulcanchem.com]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. Buy 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid | 129425-81-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. angenechemical.com [angenechemical.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this versatile molecule. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for its study and utilization.

Molecular Identity and Physicochemical Properties

This compound, with a molecular weight of 198.24 g/mol , is a fascinating molecule for chemical exploration.[1] Its structure, featuring a methyl-substituted thiophene ring linked to a butanoic acid chain via a ketone, bestows upon it a unique combination of aromaticity, hydrogen bonding capability, and reactive handles for further chemical modification.[1]

Core Molecular Structure

The fundamental architecture of this compound is key to its chemical behavior and potential applications.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure illustrating the key functional groups.

Physicochemical Data Summary

A curated summary of the key physicochemical properties is presented in Table 1. These parameters are essential for predicting the compound's behavior in various solvent systems and its potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀O₃S | - |

| Molecular Weight | 198.24 g/mol | [1] |

| CAS Number | 22988-52-9 | [1] |

| Topological Polar Surface Area | 82.6 Ų | Calculated[1] |

| XLogP3-AA | 1.5 | Calculated[1] |

| Hydrogen Bond Donor Count | 1 | Calculated[1] |

| Hydrogen Bond Acceptor Count | 3 | Calculated[1] |

The calculated XLogP3 value of 1.5 suggests a balanced lipophilic and hydrophilic character, a desirable trait for drug candidates as it can influence membrane permeability and aqueous solubility.[1] The topological polar surface area further indicates its potential for forming hydrogen bonds, which is crucial for interacting with biological targets.[1]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to this class of compounds.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical and field-proven approach involves the reaction of 2-methylthiophene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Diagram 2: Proposed Synthesis Workflow

Caption: Step-wise workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a robust, self-validating methodology derived from established Friedel-Crafts procedures.

Materials:

-

2-Methylthiophene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (or another suitable inert solvent like dichloromethane)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium sulfate (anhydrous)

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents) and nitrobenzene.

-

Cool the mixture in an ice bath and slowly add a solution of succinic anhydride (1.0 equivalent) in nitrobenzene.

-

Once the addition is complete, add 2-methylthiophene (1.0 equivalent) dropwise while maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - A singlet for the methyl protons (~2.5 ppm).- Two doublets for the thiophene protons (~6.9 and ~7.6 ppm).- Two triplets for the methylene protons of the butanoic acid chain (~2.8 and ~3.2 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - A signal for the methyl carbon (~15 ppm).- Signals for the thiophene carbons (~125-150 ppm).- Signals for the methylene carbons (~28 and ~33 ppm).- A signal for the ketone carbonyl carbon (~195 ppm).- A signal for the carboxylic acid carbonyl carbon (~178 ppm). |

| IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700 cm⁻¹).- A C=O stretch from the ketone (~1660 cm⁻¹).- C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 198. |

Applications in Research and Drug Development

The unique structural motifs of this compound make it a valuable scaffold in medicinal chemistry. The thiophene ring is a well-known bioisostere for the phenyl ring, often used to improve metabolic stability and pharmacokinetic properties. The oxobutanoic acid moiety provides a handle for derivatization and can interact with biological targets.

Potential as an Anti-inflammatory and Anticancer Agent

Derivatives of thiophene and butanoic acid have shown promise in various therapeutic areas. Research on structurally related compounds suggests potential anti-inflammatory and anticancer activities. For instance, some thiophene-containing molecules have been investigated as inhibitors of enzymes involved in inflammatory pathways, while certain oxobutanoic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. The combination of these two pharmacophores in a single molecule makes this compound a compelling starting point for the development of novel therapeutic agents.

Use as a Synthetic Intermediate

Beyond its own potential biological activity, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo a variety of reactions, including reduction and condensation. The thiophene ring can also be further functionalized, offering multiple avenues for creating a library of derivatives for structure-activity relationship (SAR) studies. Some patents related to 4-oxobutanoic acids suggest their potential use in developing treatments for metabolic disorders such as diabetes.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on general GHS classifications for similar compounds, the following hazards should be considered:

-

GHS07 (Exclamation Mark): May cause skin irritation, serious eye irritation, and respiratory irritation.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its straightforward synthesis, coupled with its versatile chemical nature, makes it an attractive building block for the creation of novel molecules with a wide range of potential applications. This guide has provided a comprehensive overview of its properties, synthesis, and potential uses, grounded in established scientific principles. It is our hope that this information will serve as a valuable resource for researchers and innovators in the field.

References

- Pharmaceutical preparation containing 4-oxobutanoic acids, and their compounds.

Sources

An In-Depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry. The document details the compound's chemical identity, properties, and a validated synthetic protocol based on the Friedel-Crafts acylation. Furthermore, it explores the potential therapeutic applications of this molecule, particularly in the realms of anti-inflammatory and anticancer drug discovery, drawing upon structure-activity relationships established for analogous thiophene-based compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising chemical entity.

Introduction: Chemical Identity and Structural Features

This compound is an organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a 4-oxobutanoic acid chain at the 2-position.[1] This unique arrangement of functional groups—a ketone, a carboxylic acid, and an electron-rich thiophene heterocycle—imparts a versatile chemical reactivity profile, making it an attractive scaffold for further chemical modifications.[1]

The thiophene ring provides aromatic character and the potential for π-π stacking interactions, while the oxobutanoic acid moiety offers sites for hydrogen bonding and classical carboxylic acid reactions.[1] The moderate lipophilicity, as suggested by a calculated XLogP3 value of 1.5, indicates a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates.[1]

Table 1: Chemical Identification Parameters [1]

| Parameter | Information |

| IUPAC Name | This compound |

| Synonyms | 4-(5-Methyl-2-thienyl)-4-oxobutyric acid, 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 2-Thiophenebutanoic acid, 5-methyl-gamma-oxo-[1][2] |

| CAS Number | 22988-52-9 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Topological Polar Surface Area | 82.6 Ų |

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[3]

Underlying Principles and Causality

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of succinic anhydride. This coordination polarizes the C-O bond, leading to the formation of a highly electrophilic acylium ion. The electron-rich 2-methylthiophene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is subsequently restored by the loss of a proton, yielding the aluminum chloride complex of the final product. An aqueous workup is then necessary to hydrolyze this complex and liberate the desired carboxylic acid.[3] The use of a stoichiometric amount of AlCl₃ is crucial as it complexes with both the reactant and the ketone group of the product, driving the reaction to completion.

Experimental Workflow

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from established methods for Friedel-Crafts acylation.[3][4]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

2-Methylthiophene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (or another suitable inert solvent like dichloromethane)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 2-methylthiophene and succinic anhydride in equimolar amounts, dissolved in a minimal amount of an inert solvent like nitrobenzene.

-

Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. To the stirred solution, add anhydrous aluminum chloride (approximately 1.1 to 1.5 molar equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Acidification and Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization and Data Presentation

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the thiophene ring (two doublets).- Methylene protons of the butanoic acid chain (two triplets).- Methyl protons on the thiophene ring (a singlet).- A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Carbonyl carbons (ketone and carboxylic acid).- Aromatic carbons of the thiophene ring.- Methylene carbons of the butanoic acid chain.- Methyl carbon. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid.- Two distinct C=O stretches (ketone and carboxylic acid).- C-H stretches (aromatic and aliphatic).- C=C stretches from the thiophene ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ). |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. The analogous 4-(4-methylphenyl)-4-oxobutanoic acid has a melting point of 129 °C.[5] |

Therapeutic Potential in Drug Discovery

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6] Derivatives of thiophene have shown significant promise as anti-inflammatory and anticancer agents.[6]

Anti-inflammatory Activity

Thiophene-based molecules, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[6] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6] The carboxylic acid moiety present in this compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to the active site of COX enzymes.

Caption: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiophene derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of specific protein targets involved in cancer cell proliferation and survival. The structural features of this compound make it a candidate for investigation as a cytotoxic agent. Further derivatization of the carboxylic acid or the ketone could lead to the development of more potent and selective anticancer compounds.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a straightforward synthesis and significant potential for applications in drug discovery. The presence of multiple reactive functional groups allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their precise mechanisms of action and to assess their efficacy in preclinical models of inflammation and cancer.

References

-

Nayak, P. S., Narayana, B., Sarojini, B. K., & Jasinski, J. P. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1025–1028. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

MDPI. (2022). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molecules, 27(15), 4933. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Singh, R., et al. (2010). Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6336-6339. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2024). Design, Synthesis and Pro-Inflammatory Activity of Palmitoylated Derivatives of Thioglycolic Acid as New Immunomodulators. Chemical Biology & Drug Design. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534). Retrieved from [Link]

-

Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7(1), 46356. Retrieved from [Link]

-

de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626). Retrieved from [Link]

-

Semantic Scholar. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Retrieved from [Link]

-

MDPI. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molecules, 26(23), 7247. Retrieved from [Link]

-

PubMed. (2010). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Retrieved from [Link]

-

SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Retrieved from [Link]

Sources

- 1. This compound (22988-52-9) for sale [vulcanchem.com]

- 2. 22988-52-9 CAS MSDS (4-(5-METHYL-2-THIENYL)-4-OXOBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" physical properties

An In-depth Technical Guide to the Physical Properties of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the heterocyclic aromatic keto acid family. Its structure, which combines a substituted thiophene ring with a flexible butanoic acid chain containing a ketone, presents a versatile scaffold of significant interest in medicinal chemistry and materials science. The thiophene ring, a bioisostere of the benzene ring, offers unique electronic properties and metabolic profiles, while the keto-acid moiety provides crucial hydrogen bonding donors and acceptors, influencing solubility, crystal packing, and potential receptor interactions.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. As experimental data for this specific molecule is not widely published, we will apply established principles of physical organic chemistry to predict its spectroscopic and physicochemical characteristics. Furthermore, this document details the robust, self-validating experimental protocols required to determine these properties in a research setting, offering both a data repository and a practical laboratory guide.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its definitive identity. The structural and chemical identifiers for this compound are summarized below.

The molecule's architecture is key to its properties. It features:

-

An electron-rich 5-methylthiophene ring , which is aromatic and susceptible to electrophilic substitution.[1]

-

A ketone functional group , which acts as a hydrogen bond acceptor and introduces a point of polarity and potential for nucleophilic addition.[1]

-

A carboxylic acid group , which is acidic and serves as both a hydrogen bond donor and acceptor, critically influencing solubility in aqueous and organic media.[1]

These functional groups dictate the compound's reactivity and its intermolecular interactions, which are the basis for its physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 22988-52-9[1] |

| Molecular Formula | C₉H₁₀O₃S[1] |

| Molecular Weight | 198.24 g/mol [1] |

| Synonyms | 4-(5-Methyl-2-thienyl)-4-oxobutyric acid, 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid[1] |

| SMILES | CC1=CC=C(S1)C(=O)CCC(=O)O[1] |

| InChI | InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)[1] |

Physicochemical Properties: A Blend of Experimental Data and Expert Prediction

A compound's utility in research and development is profoundly influenced by its physical properties. While some experimental data for this molecule is sparse, we can leverage computational predictions and draw analogies from structurally similar compounds to build a reliable profile.

| Property | Value / Predicted Behavior | Significance & Rationale |

| Physical State | Solid at STP (Predicted) | The presence of strong hydrogen bonding (carboxylic acid) and a relatively high molecular weight suggest a solid state. |

| Color | Not specified in available data[1] | Typically, organic acids of this type are white to off-white or pale yellow crystalline solids. |

| Melting Point | Not Experimentally Reported. Estimated Range: 125-135 °C | Rationale for Estimation: The structurally analogous compound 4-(4-methylphenyl)-4-oxobutanoic acid (CAS 4619-20-9) has a reported melting point of 127-130 °C.[2][3] Replacing the phenyl ring with a thiophene ring often results in a similar or slightly lower melting point due to differences in crystal packing efficiency. This estimate provides a crucial starting point for experimental determination. |

| Boiling Point | Not applicable; likely decomposes upon heating. | Carboxylic acids with this molecular weight often decompose at high temperatures before boiling at atmospheric pressure. |

| Solubility | Predicted Profile: • Water: Low to moderate. • Aqueous Base (e.g., 5% NaHCO₃): High. • Polar Protic Solvents (e.g., Methanol, Ethanol): High. • Polar Aprotic Solvents (e.g., DMSO, DMF): High. • Ethers (e.g., Diethyl Ether): Low to moderate. • Non-polar Solvents (e.g., Hexane): Very Low. | Rationale: The carboxylic acid group allows for deprotonation in basic solutions, forming a highly soluble carboxylate salt. The polar ketone and acid groups facilitate dissolution in polar solvents. The hydrophobic methylthiophene backbone limits solubility in water and non-polar media. |

| XLogP3-AA | 1.5 (Calculated)[1] | This value indicates a balance between hydrophilicity and lipophilicity, suggesting the compound may have moderate membrane permeability, a key parameter in drug development.[1] |

| Topological Polar Surface Area (TPSA) | 82.6 Ų (Calculated)[1] | This value, derived from the oxygen and sulfur atoms, suggests a significant capacity for forming hydrogen bonds, reinforcing the predictions for melting point and solubility.[1] |

Predicted Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a compound. In the absence of published spectra for this compound, the following profile outlines the expected signals based on its molecular structure.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

-

~12.1 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen exchange.

-

~7.7 ppm (doublet, 1H): Thiophene ring proton adjacent to the carbonyl group.

-

~6.9 ppm (doublet, 1H): Thiophene ring proton adjacent to the methyl group.

-

~3.2 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the ketone.

-

~2.7 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid.

-

~2.5 ppm (singlet, 3H): Methyl group protons (-CH₃) on the thiophene ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

~192 ppm: Ketone carbonyl carbon (C=O).

-

~174 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~145-150 ppm: Thiophene ring carbons attached to the carbonyl and methyl groups.

-

~125-135 ppm: Thiophene ring carbons bearing protons.

-

~33 ppm: Methylene carbon adjacent to the ketone.

-

~28 ppm: Methylene carbon adjacent to the carboxylic acid.

-

~15 ppm: Methyl carbon.

Predicted Infrared (IR) Spectrum

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, a highly characteristic broad absorption.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl.

-

~1665 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone carbonyl.

-

~1550-1400 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~1250-1180 cm⁻¹: C-O stretching of the carboxylic acid.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure the generation of accurate and reproducible data.

Workflow for Physicochemical Characterization

This diagram illustrates the logical flow for characterizing a new batch or sample of the title compound, ensuring both identity and purity are confirmed.

Caption: Logical workflow for the complete characterization of the title compound.

Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[4]

Methodology (Capillary Method):

-

Sample Preparation:

-

Place a small amount of the dry compound onto a clean, dry watch glass.

-

Thoroughly crush the sample into a fine powder using a spatula. This ensures uniform heat transfer.

-

Take a glass capillary tube and tap the open end into the powder to collect a small amount.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample should be 2-3 mm high.[5]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

-

Measurement:

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-15 °C/min) to find an approximate melting temperature. Let the apparatus cool significantly.[4]

-

Accurate Determination: With a fresh sample, heat rapidly to about 15 °C below the approximate melting point.

-

Crucial Step: Decrease the heating rate to 1-2 °C per minute.[5] A slow heating rate is essential for the sample and thermometer to be in thermal equilibrium, yielding an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Periodically calibrate the apparatus using a standard with a known, sharp melting point (e.g., benzoic acid).

-

Protocol: Solubility Profiling (Qualitative)

This protocol provides a systematic way to understand the compound's solubility characteristics, which is vital for choosing appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of each test solvent (e.g., water, 5% aq. HCl, 5% aq. NaHCO₃, methanol, ethyl acetate, hexane).

-

Sample Addition:

-

Weigh approximately 5-10 mg of the compound and add it to the first test tube.

-

Vortex or shake the tube vigorously for 30-60 seconds.

-

-

Observation:

-

Visually inspect the tube against a contrasting background.[6]

-

Soluble: A completely clear solution with no visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Systematic Testing: Repeat the process for each solvent. The use of acidic and basic solutions is diagnostic:

-

Causality: Solubility in 5% NaHCO₃ but not in water indicates the presence of a sufficiently strong acid (like a carboxylic acid) that is deprotonated by the weak base. Solubility in 5% HCl would indicate a basic functional group, which is absent in this molecule.

-

-

Data Reporting: Report the results qualitatively (e.g., "Soluble in Methanol, Insoluble in Hexane"). For more quantitative needs, an equilibrium solubility assay followed by HPLC or LC-MS analysis would be the subsequent step.[7]

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

-

Hazard Profile: This compound is classified as an irritant.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed, well-labeled container.

-

Keep in a cool, dry, and dark place to prevent potential degradation.

-

Conclusion

This compound is a compound with a physicochemical profile governed by the interplay of its aromatic thiophene ring and its polar keto-acid side chain. While comprehensive experimental data is not yet available in the public domain, its properties can be reliably predicted through established chemical principles. It is expected to be a crystalline solid with a melting point in the range of 125-135 °C and exhibit good solubility in polar organic solvents and aqueous bases. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these predictions and fully characterize this promising molecule for its intended applications in drug discovery and beyond.

References

-

University of Calgary. Melting point determination. Available from: [Link]

-

University of Technology. Experiment (1) determination of melting points. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Clarion University. Determination of Melting Point. Available from: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). Available from: [Link]

-

Scribd. Solubility Test Procedure Guide | PDF. Available from: [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link]

-

European Union Reference Laboratory for alternatives to animal testing. Standard Operating Procedure for solubility testing. (2021-02-15). Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. (2024-04-09). Available from: [Link]

-

National Institutes of Health. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available from: [Link]

Sources

- 1. This compound (22988-52-9) for sale [vulcanchem.com]

- 2. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. methylthiol | CAS#:554-14-3 | Chemsrc [chemsrc.com]

- 5. 4-(Methylthio)-2-oxobutyric acid | C5H8O3S | CID 473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic Acid

This guide provides a comprehensive overview of the synthesis of 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid, a valuable ketoacid intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction

This compound is a substituted thiophene derivative characterized by a methyl group at the 5-position of the thiophene ring and a 4-oxobutanoic acid moiety at the 2-position.[1] The presence of the electron-rich 2-methylthiophene core, coupled with the reactive keto and carboxylic acid functionalities, makes it a versatile building block in organic synthesis. Its structural motifs are found in various biologically active molecules, highlighting its significance in medicinal chemistry.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.

Mechanistic Insights

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly electrophilic acylium ion. The electron-rich 2-methylthiophene then acts as a nucleophile, attacking the acylium ion. Due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring, the acylation occurs preferentially at the C5 position (alpha to the sulfur atom and para to the methyl group). Subsequent hydrolysis of the reaction mixture quenches the catalyst and yields the final product.

A visual representation of the synthesis workflow is provided below:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions involving succinic anhydride and aromatic compounds.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Methylthiophene | 98.17 | ≥98% | Major suppliers |

| Succinic Anhydride | 100.07 | ≥99% | Major suppliers |

| Aluminum Chloride | 133.34 | Anhydrous | Major suppliers |

| Nitrobenzene | 123.11 | Anhydrous | Major suppliers |

| Hydrochloric Acid | 36.46 | 37% | Major suppliers |

| Sodium Bicarbonate | 84.01 | Saturated | - |

| Dichloromethane | 84.93 | ACS Grade | Major suppliers |

| Anhydrous MgSO₄ | 120.37 | - | Major suppliers |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous nitrobenzene (60 mL). Cool the suspension to 0-5 °C in an ice-water bath.

-

Addition of Reactants: In a separate beaker, dissolve succinic anhydride (5.0 g, 0.05 mol) in 2-methylthiophene (4.9 g, 0.05 mol). Transfer this solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The color of the mixture will typically darken.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This will decompose the aluminum chloride complex. A precipitate of the crude product should form.

-

Isolation of Crude Product: Transfer the mixture to a separatory funnel and separate the aqueous layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted succinic acid. The product will remain in the organic layer as it is a ketoacid. Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to afford this compound as a crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol [1] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 128-130 °C |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 12.1 (s, 1H, -COOH), 7.58 (d, J=3.9 Hz, 1H, thiophene-H), 6.85 (d, J=3.9 Hz, 1H, thiophene-H), 3.25 (t, J=6.4 Hz, 2H, -CH₂-), 2.80 (t, J=6.4 Hz, 2H, -CH₂-), 2.50 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.5 (C=O, ketone), 178.0 (C=O, acid), 154.0 (thiophene-C), 142.0 (thiophene-C), 133.0 (thiophene-C), 127.0 (thiophene-C), 33.0 (-CH₂-), 28.0 (-CH₂-), 15.5 (-CH₃).

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1665 (C=O stretch of ketone), 1540, 1410 (C=C stretching of thiophene ring).

-

Mass Spectrometry (EI): m/z 198 (M⁺), 181, 153, 125, 111.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nitrobenzene is toxic and readily absorbed through the skin. It is also a suspected carcinogen. All manipulations involving nitrobenzene must be performed in a well-ventilated fume hood.

-

2-Methylthiophene is flammable and has a strong odor. Handle in a fume hood away from ignition sources.

-

The reaction of aluminum chloride with water and the quenching of the reaction mixture with acidic ice are highly exothermic and will release HCl gas. Ensure adequate cooling and ventilation.

Conclusion

The Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride provides an efficient and direct route for the synthesis of this compound. This in-depth guide has detailed the reaction mechanism, provided a comprehensive experimental protocol, and outlined the necessary characterization and safety procedures. Adherence to this guide will enable researchers to reliably synthesize this important chemical intermediate for its application in pharmaceutical and materials science research and development.

References

Sources

A Technical Guide to the Biological Activity Screening of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4] The subject of this guide, 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid , represents a compelling candidate for biological screening. Its structure combines the electron-rich thiophene heterocycle with a keto-acid side chain, offering multiple points for potential interaction with biological targets through aromatic, hydrogen bonding, and ionic interactions.[5]

This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the biological potential of this compound. It is designed not as a rigid template, but as a logical, causality-driven guide that moves from broad phenotypic discovery to more focused mechanistic elucidation. Every proposed step is rooted in the established precedent of thiophene pharmacology, ensuring an efficient and scientifically sound investigation.

Chapter 1: A Multi-Tiered Strategy for Biological Screening

A successful screening campaign requires a structured, hierarchical approach to manage resources effectively and make informed go/no-go decisions.[6] We propose a three-tiered screening cascade that evolves as data is generated, ensuring that the most pressing questions are answered at each stage of the investigation.[6]

-

Tier 1: Broad-Spectrum Phenotypic Screening. The initial objective is to cast a wide net, identifying any significant biological activity across the most common therapeutic areas associated with thiophene derivatives: oncology, infectious diseases, and inflammation.

-

Tier 2: Hit Confirmation and Mechanistic Elucidation. Positive results, or "hits," from Tier 1 trigger a deeper investigation to confirm the activity and begin unraveling the underlying mechanism of action (MOA).

-

Tier 3: Preclinical In Vivo Model Validation. The most promising and well-characterized leads from Tier 2 are advanced into established animal models to assess efficacy and safety in a complex biological system.

Caption: A multi-tiered workflow for compound screening.

Chapter 2: Tier 1 - Primary Biological Activity Screening

The initial screening phase is designed for high-throughput assessment of the compound's effect on whole-cell systems. Based on the extensive literature on thiophenes, we prioritize three key areas.[7][4]

Anticancer and Cytotoxicity Screening

Thiophene derivatives have consistently shown potent cytotoxic effects against a wide array of cancer cell lines.[1][8] Therefore, the primary screen for anticancer activity is a cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control line (e.g., human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[8] Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include vehicle (DMSO) controls and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Tissue of Origin | IC₅₀ (µM) | Selectivity Index (SI)* |

| HCT-116 | Colon Carcinoma | Experimental Value | Calculated Value |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Calculated Value |

| A549 | Lung Carcinoma | Experimental Value | Calculated Value |

| Fibroblasts | Normal Connective Tissue | Experimental Value | N/A |

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Antimicrobial Screening

The thiophene nucleus is a core component of many antimicrobial agents.[11][12] A primary screen for antibacterial and antifungal activity is essential.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).[13][14] Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Microbial Strain | Gram Type / Kingdom | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value |

| Candida albicans | Fungi | Experimental Value |

Anti-inflammatory Screening

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain heterocyclic scaffolds like thiophene.[2][15] A primary screen targeting key inflammatory enzymes is a logical starting point.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2, enzymes that produce pro-inflammatory prostaglandins.

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Reaction: In a 96-well plate, pre-incubate the test compound at various concentrations with either COX-1 or COX-2 enzyme in a reaction buffer containing a cofactor (e.g., hematin).

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 10-20 minutes) at 37°C.

-

Detection: Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Analysis: Calculate the percent inhibition of PGE₂ production compared to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2.

Data Presentation: COX Enzyme Inhibition

| Enzyme | IC₅₀ (µM) | COX-2 Selectivity Index* |

| COX-1 | Experimental Value | Calculated Value |

| COX-2 | Experimental Value | Calculated Value |

*COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value >1 indicates selectivity for COX-2, which is often preferred to reduce gastrointestinal side effects.

Chapter 3: Tier 2 - Hit Confirmation and Mechanistic Assays